Linolenic Acid Ethyl Ester- 13C18
Description
Significance of Isotopic Labeling in Metabolic Studies
Isotopic labeling provides a dynamic view of metabolic pathways that cannot be achieved by simply measuring the static concentrations of metabolites. researchgate.net By introducing a labeled substrate, such as a ¹³C-enriched fatty acid, into a biological system, researchers can trace the incorporation of the isotope into various downstream metabolites. nih.govmdpi.com This enables the quantification of metabolic fluxes, the rates of biochemical reactions, providing a deeper understanding of how metabolic networks are regulated and dysregulated in disease states. researchgate.net
The primary analytical techniques used to detect and quantify stable isotope enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can distinguish between the labeled (tracer) and unlabeled (tracee) forms of a molecule, allowing for precise measurements of metabolic conversion rates. nih.gov This approach has been instrumental in discovering new metabolic pathways and understanding the relative contributions of different substrates to various metabolic pools.
Role of Fatty Acid Ethyl Esters in Lipid Metabolism Research
Fatty acid ethyl esters (FAEEs) are neutral lipids formed by the esterification of fatty acids with ethanol (B145695). While they are known as non-oxidative metabolites of ethanol, their presence and synthesis in various organs have made them significant subjects of research, particularly in the context of alcohol-induced organ damage. The formation of FAEEs can occur in the body, and their accumulation has been linked to cellular dysfunction.
In the realm of metabolic research, FAEEs can serve as biomarkers of ethanol consumption and its impact on lipid metabolism. The study of their synthesis and degradation provides insights into the enzymatic processes that handle fatty acids in the presence of ethanol. Introducing isotopically labeled fatty acid ethyl esters allows researchers to trace their metabolic fate, including their hydrolysis back to free fatty acids and ethanol, and the subsequent incorporation of the fatty acid into other lipid classes like triglycerides and phospholipids (B1166683).
Overview of Linolenic Acid Ethyl Ester-¹³C₁₈ as a Research Probe
Linolenic acid is an essential omega-3 polyunsaturated fatty acid crucial for human health. isotope.com Its ethyl ester form, when labeled with eighteen ¹³C atoms (¹³C₁₈), becomes a powerful tool for lipidomics and metabolic studies. isotope.com The ¹³C₁₈ label across the entire fatty acid chain provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for unambiguous tracking of its metabolic journey.
This specific probe enables researchers to investigate several key aspects of linolenic acid metabolism. It can be used to trace the pathways of its absorption, transport, and incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters. Furthermore, it allows for the study of its conversion to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which have profound physiological roles. The ethyl ester formulation also allows for specific investigations into the enzymatic hydrolysis of the ester bond and the subsequent fate of the released linolenic acid.
Detailed Research Findings
While specific published studies utilizing Linolenic Acid Ethyl Ester-¹³C₁₈ are not abundant, the principles of its application can be illustrated through data typically generated in stable isotope tracing experiments. The following tables represent hypothetical yet plausible findings from a study investigating the metabolic fate of this tracer in a cell culture model.
Hypothetical Isotopic Enrichment in Lipid Classes Over Time
This table illustrates the time-dependent incorporation of the ¹³C₁₈-linolenic acid moiety into different lipid classes after administration of the tracer.
| Time (hours) | ¹³C₁₈-Linolenic Acid in Triglycerides (mol%) | ¹³C₁₈-Linolenic Acid in Phospholipids (mol%) | ¹³C₁₈-Linolenic Acid in Cholesterol Esters (mol%) |
| 1 | 5.2 | 2.1 | 0.8 |
| 4 | 15.8 | 7.5 | 3.2 |
| 12 | 28.4 | 18.9 | 9.7 |
| 24 | 35.1 | 25.3 | 15.4 |
This is a hypothetical data table.
Hypothetical Conversion of ¹³C₁₈-Linolenic Acid to Elongated Fatty Acids
This table demonstrates the bioconversion of the administered tracer into longer-chain polyunsaturated fatty acids.
| Fatty Acid | Isotopic Enrichment (mol% at 24 hours) |
| ¹³C₁₈-Eicosapentaenoic Acid (EPA) | 1.5 |
| ¹³C₁₈-Docosapentaenoic Acid (DPA) | 0.4 |
| ¹³C₁₈-Docosahexaenoic Acid (DHA) | 0.1 |
This is a hypothetical data table.
These illustrative data highlight the quantitative power of using Linolenic Acid Ethyl Ester-¹³C₁₈ to dissect the complex and dynamic nature of lipid metabolism. Such studies provide invaluable insights into how dietary fats are processed and the potential impact of metabolic dysregulation in various diseases.
Properties
Molecular Formula |
C₂¹³C₁₈H₃₄O₂ |
|---|---|
Molecular Weight |
324.35 |
Synonyms |
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid, Ethyl Ester- 13C18; Ethyl α-Linolenate- 13C18; LAEE- 13C18; _x000B_Linolenic acid, Ethyl Ester- 13C18; Ethyl Linolenate- 13C18; |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Linolenic Acid Ethyl Ester 13c18
Methodologies for Stable Isotope Incorporation
The synthesis of Linolenic Acid Ethyl Ester-¹³C₁₈ is a two-fold process: first, the stable isotope ¹³C is incorporated into the linolenic acid backbone, and second, the labeled fatty acid is esterified with ethanol (B145695). These steps can be achieved through various chemical and enzymatic methods.
Chemical Synthesis Approaches for ¹³C Labeling
The introduction of ¹³C atoms into a fatty acid like linolenic acid can be accomplished through multi-step chemical synthesis. These methods often involve building the carbon chain using smaller, ¹³C-enriched precursors.
One common strategy involves the use of ¹³C-labeled starting materials in a convergent synthesis. For instance, a synthetic route for a site-specifically labeled fatty acid might involve coupling two smaller fragments, one of which contains the ¹³C label. nih.gov A general approach could start with a commercially available ¹³C-labeled precursor, such as ¹³C-bromo-benzene or ¹³C-paraformaldehyde. nih.goveur.nl
Key steps in such syntheses often include:
Coupling Reactions: Grignard reactions or copper-mediated couplings are used to form new carbon-carbon bonds, assembling the fatty acid backbone from labeled and unlabeled fragments. nih.gov
Selective Hydrogenation: To create the characteristic cis-double bonds of linolenic acid, triple bonds in the synthetic intermediates are selectively reduced, often using catalysts like Lindlar's catalyst. google.com
Functional Group Manipulation: Protecting groups are used to prevent unwanted side reactions, and are subsequently removed to yield the final fatty acid structure. nih.gov
Another approach involves the modification of an existing fatty acid or a close derivative. For example, the Corey-Fuchs reaction can be used to convert an aldehyde to a terminal ¹³C-labeled alkyne using ¹³CBr₄ as the labeling source. exlibrisgroup.com While these examples describe the synthesis of other fatty acids, the principles are directly applicable to the synthesis of ¹³C-labeled linolenic acid. The synthesis of tetradecanoic acid enriched with ¹³C at specific carbons has been described using methods like treating 1-bromotridecane (B143060) with K¹³CN or by alkylating diethyl sodio-malonate with a ¹³C-labeled alkyl bromide. nih.gov
| Synthetic Strategy | Key ¹³C Reagent | Relevant Reactions |
| Convergent Synthesis | ¹³C-paraformaldehyde nih.gov | Grignard Reaction, Cu(I)-assisted coupling nih.gov |
| Alkyne Conversion | ¹³CBr₄ exlibrisgroup.com | Corey-Fuchs Reaction exlibrisgroup.com |
| Nitrile Hydrolysis | K¹³CN nih.gov | Williamson Ether Synthesis, Hydrolysis nih.gov |
| Malonic Ester Synthesis | ¹³C-labeled alkyl halide nih.gov | Alkylation, Saponification, Decarboxylation nih.gov |
Enzymatic Derivatization for Esterification
Once the ¹³C-labeled linolenic acid is synthesized, it is converted to its ethyl ester. Enzymatic esterification using lipases is a highly efficient and specific method for this transformation. Lipases are hydrolase enzymes that can catalyze the formation of ester bonds in non-aqueous environments. tandfonline.comwikipedia.org This method is often preferred over chemical catalysis due to milder reaction conditions and higher selectivity, which minimizes the risk of side reactions involving the double bonds of the fatty acid.
The process typically involves reacting the ¹³C-labeled linolenic acid with ethanol in the presence of a lipase (B570770). Immobilized lipases, such as Novozym 435 (a lipase from Candida antarctica), are frequently used as they can be easily recovered and reused, making the process more economical. researchgate.netnih.gov
Several factors can be optimized to maximize the yield of the fatty acid ethyl ester (FAEE), including the choice of lipase, reaction temperature, and the molar ratio of alcohol to fatty acid. tandfonline.comnih.gov Studies on the enzymatic synthesis of FAEEs from various feedstocks have shown that yields can exceed 90-98% under optimized conditions. researchgate.netnih.gov
| Lipase Source | Feedstock Example | Optimized Yield |
| Lipolase 100 L | Acid Soybean Oil | 97% tandfonline.com |
| Novozym 435 | Camellia Oil Soapstocks | 98.4% nih.gov |
Isotopic Purity and Enrichment Assessment
After synthesis, it is crucial to determine the isotopic enrichment and purity of the final Linolenic Acid Ethyl Ester-¹³C₁₈ product. This ensures that the labeled compound is suitable for its intended application in tracer studies.
Techniques for ¹³C Enrichment Verification
The primary techniques used to verify ¹³C enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This is a powerful tool for determining the mass-to-charge ratio of ions and is highly effective for assessing isotopic labeling. By analyzing the mass spectrum of the sample, the abundance of molecules containing ¹³C can be quantified relative to the unlabeled (¹²C) molecules. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate the ethyl linolenate from any impurities before mass analysis. researchgate.net For uniformly labeled fatty acids, such as those produced using [U-¹³C]glucose as a precursor in biological systems, the percentage of ¹³C in the final product can be very high, ranging from 78-83%. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the NMR spectrum. For ¹³C-labeled compounds, the position of the label can be confirmed by the presence of a significantly enhanced signal at the corresponding chemical shift. Furthermore, the isotopic purity can be estimated by comparing the integrals of the signals from the labeled and unlabeled carbons. nih.gov
These analytical techniques are essential for validating the successful synthesis and ensuring the quality of the Linolenic Acid Ethyl Ester-¹³C₁₈. nih.govnih.gov
Advanced Analytical Methodologies Utilizing Linolenic Acid Ethyl Ester 13c18
Mass Spectrometry Applications
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, and the use of stable isotope-labeled internal standards like Linolenic Acid Ethyl Ester-13C18 is fundamental to achieving accurate and reproducible quantitative results.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, such as fatty acid esters. nih.gov In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.
For the analysis of fatty acids by GC-MS, they are often derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs). nih.govresearchgate.net The use of a stable isotope-labeled internal standard like Linolenic Acid Ethyl Ester-13C18 is crucial for accurate quantification, as it compensates for variations in sample preparation, derivatization efficiency, and instrument response. nih.govcarlroth.com
In lipidomics, the comprehensive analysis of lipids in a biological system, accurate quantification is paramount. Linolenic Acid Ethyl Ester-13C18 serves as an ideal internal standard in GC-MS-based lipidomics studies. isotope.comisotope.com The principle of stable isotope dilution mass spectrometry involves adding a known amount of the labeled standard to the sample at the beginning of the analytical workflow. nih.gov Because the labeled standard has virtually identical chemical and physical properties to the endogenous (unlabeled) analyte, it experiences the same losses during extraction, derivatization, and analysis. nih.govcarlroth.com
By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a precise and accurate quantification of the analyte can be achieved, regardless of variations in sample recovery. nih.gov This approach is particularly important in the analysis of complex biological matrices like plasma, tissues, and cells, where significant variability can be introduced during sample processing. lipidmaps.org
Table 1: Example of Internal Standards Used in Fatty Acid Analysis
| Analyte | Internal Standard |
|---|---|
| Linolenic Acid | Linolenic Acid Ethyl Ester-13C18 |
| Palmitic Acid | Palmitic Acid-d31 |
| Oleic Acid | Oleic Acid-d17 |
| Stearic Acid | Stearic Acid-d35 |
This table provides examples of commonly used stable isotope-labeled internal standards for the quantification of various fatty acids.
To enhance the sensitivity and selectivity of GC-MS analysis, targeted techniques like Selective Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed.
Selective Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest and its internal standard. shimadzu.com For Linolenic Acid Ethyl Ester-13C18, the instrument would monitor the molecular ion of the unlabeled linolenic acid ethyl ester and the corresponding heavier molecular ion of the ¹³C-labeled standard. By filtering out the noise from other ions, SIM significantly improves the signal-to-noise ratio, allowing for the detection of low-abundance analytes. shimadzu.com
Multiple Reaction Monitoring (MRM): MRM, also known as Selected Reaction Monitoring (SRM), offers even greater specificity and is considered the gold standard for quantitative analysis in complex mixtures. wikipedia.orgproteomics.com.auwashington.edu This technique is performed on a triple quadrupole mass spectrometer. The first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion (product ion) for detection. washington.edu The specific precursor-to-product ion transition is unique to the analyte, providing a high degree of certainty in its identification and quantification. proteomics.com.au For Linolenic Acid Ethyl Ester-13C18, a specific MRM transition would be established for both the unlabeled and the labeled forms, ensuring highly accurate and sensitive quantification. wikipedia.org
Table 2: Hypothetical MRM Transitions for Linolenic Acid Ethyl Ester and its ¹³C-labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Linolenic Acid Ethyl Ester | 306.3 | [Fragment A] |
| Linolenic Acid Ethyl Ester-13C18 | 324.3 | [Fragment A + 18] |
This table illustrates the principle of MRM, where specific precursor and product ions are selected for the analyte and its stable isotope-labeled internal standard. The exact fragment ions would be determined through experimental optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Profiling
Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical technique widely used for lipid profiling. nih.govnih.gov It is particularly well-suited for the analysis of less volatile and more polar lipids that are not easily analyzed by GC-MS. In LC-MS, lipids are separated based on their polarity using a liquid mobile phase and a stationary phase packed in a column. The separated lipids are then ionized and detected by a mass spectrometer. nih.gov
Linolenic Acid Ethyl Ester-13C18 can also be utilized as an internal standard in LC-MS-based lipidomics. rsc.org The principles of stable isotope dilution are the same as in GC-MS, providing accurate quantification by correcting for matrix effects and variations in ionization efficiency. rsc.orgjsbms.jp Recent advancements in LC-MS/MS methods have enabled the rapid and sensitive profiling of a wide range of lipid classes, including fatty acids, glycerolipids, glycerophospholipids, and sphingolipids, from a single sample extraction. unitn.it The use of stable isotope-labeled standards like Linolenic Acid Ethyl Ester-13C18 is critical for the reliability of these high-throughput analyses. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Positional and Bulk Isotope Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. While standard MS measures the mass-to-charge ratio to identify and quantify compounds, IRMS focuses on determining the ratio of heavy to light isotopes (e.g., ¹³C/¹²C).
Linolenic Acid Ethyl Ester-13C18, with its uniform labeling of all 18 carbon atoms, can be used as a tracer in metabolic studies. By introducing this labeled compound into a biological system, researchers can track its incorporation into various metabolic pathways and its conversion into other lipids. The analysis of the resulting lipid pool by IRMS can reveal the extent of incorporation and provide insights into lipid metabolism.
Furthermore, advanced IRMS techniques can be used for positional isotope analysis, determining the specific location of the ¹³C label within a molecule. This level of detail can provide even deeper insights into the mechanisms of enzymatic reactions and metabolic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. While not as sensitive as mass spectrometry for quantitative analysis, NMR is unparalleled in its ability to elucidate molecular structure.
The use of ¹³C-labeled compounds like Linolenic Acid Ethyl Ester-13C18 can significantly enhance NMR studies. The ¹³C nucleus is NMR-active, but its natural abundance is only about 1.1%. nih.gov By enriching the molecule with ¹³C, the sensitivity of ¹³C NMR experiments is dramatically increased. spectrabase.comspectrabase.com This allows for the acquisition of high-quality ¹³C NMR spectra in a much shorter time and can enable the observation of signals that would be too weak to detect at natural abundance. researchgate.netresearchgate.net
In the context of studying lipid interactions with other molecules, such as proteins or membranes, ¹³C-labeled Linolenic Acid Ethyl Ester can be used to selectively observe the signals from the lipid. This allows researchers to probe the specific binding sites and conformational changes of the lipid upon interaction, providing valuable insights into its biological function.
¹³C NMR for Structural Elucidation and Metabolic Fate Tracking
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the structure of molecules and tracking their metabolic fate. The incorporation of ¹³C atoms into Linolenic Acid Ethyl Ester provides a distinct signal that can be monitored to understand its transformations within a biological system.
The ¹³C NMR spectrum of a ¹³C-labeled compound provides detailed information about the carbon skeleton. Each carbon atom in the molecule resonates at a specific chemical shift, which is influenced by its local chemical environment. By analyzing these shifts, researchers can confirm the structure of the isotopically labeled ester and identify any changes that occur during metabolic processes. For instance, the chemical shifts in the ¹³C NMR spectrum of ethyl linolenate have been well-documented, providing a reference for tracking the ¹³C label. spectrabase.comspectrabase.com
Metabolic fate tracking studies utilize Linolenic Acid Ethyl Ester-¹³C₁₈ to follow its journey through various metabolic pathways. When introduced into a biological system, the ¹³C-labeled ester is metabolized, and the ¹³C atoms are incorporated into downstream metabolites. By acquiring ¹³C NMR spectra of biological samples over time, scientists can identify these labeled metabolites and map the metabolic pathways involved. This approach has been successfully used to study the metabolism of other ¹³C-labeled fatty acids, such as linoleic acid in infants and palmitate in fasting mice, demonstrating the potential for similar studies with Linolenic Acid Ethyl Ester-¹³C₁₈. nih.govresearchgate.net This allows for a detailed understanding of how this essential fatty acid is processed, stored, and utilized by the organism.
Table 1: Predicted ¹³C NMR Chemical Shifts for Linolenic Acid
| Atom No. | Chemical Shift (ppm) |
| 1 | 180.4 |
| 2 | 34.2 |
| 3 | 25.0 |
| 4 | 29.4 |
| 5 | 29.4 |
| 6 | 132.1 |
| 7 | 128.4 |
| 8 | 25.9 |
| 9 | 127.3 |
| 10 | 130.4 |
| 11 | 29.8 |
| 12 | 128.5 |
| 13 | 29.8 |
| 14 | 29.4 |
| 15 | 29.4 |
| 16 | 31.8 |
| 17 | 22.8 |
| 18 | 14.3 |
| Note: Data is for the free fatty acid and serves as a reference. The ethyl ester will have additional signals for the ethyl group and slight shifts in the carboxyl carbon. |
Quantitative ¹³C NMR for Monitoring Chemical Transformations
Quantitative ¹³C NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of specific molecules in a sample. When applied to reactions involving Linolenic Acid Ethyl Ester-¹³C₁₈, qNMR can be used to monitor the progress of chemical transformations with high accuracy and precision.
The principle of qNMR relies on the direct relationship between the integrated area of a specific NMR signal and the number of corresponding nuclei in the sample. By including a known amount of an internal standard, the absolute quantity of the ¹³C-labeled ester and its transformation products can be determined. This method is particularly valuable for monitoring reactions where the starting material, intermediates, and final products have distinct ¹³C NMR signals.
For example, in studies of enzymatic or chemical catalysis, qNMR can track the depletion of the Linolenic Acid Ethyl Ester-¹³C₁₈ signal and the concurrent appearance of signals from new products. This provides real-time kinetic data on the reaction rate and conversion efficiency. The use of ¹³C-labeled substrates enhances the sensitivity and selectivity of the measurement, as the signals are distinct from the natural abundance ¹³C background. This approach has been used to monitor enzymatic interesterification of lipids, demonstrating its applicability to reactions involving fatty acid esters. sci-hub.se
Table 2: Example Data for Monitoring a Hypothetical Transformation of Linolenic Acid Ethyl Ester-¹³C₁₈ by qNMR
| Time (hours) | Integral of Linolenic Acid Ethyl Ester-¹³C₁₈ Signal | Integral of Product A Signal | Concentration of Linolenic Acid Ethyl Ester-¹³C₁₈ (mM) | Concentration of Product A (mM) |
| 0 | 100 | 0 | 10.0 | 0.0 |
| 1 | 85 | 15 | 8.5 | 1.5 |
| 2 | 70 | 30 | 7.0 | 3.0 |
| 4 | 45 | 55 | 4.5 | 5.5 |
| 8 | 15 | 85 | 1.5 | 8.5 |
| 24 | 2 | 98 | 0.2 | 9.8 |
| Note: This is a hypothetical data set to illustrate the principle of qNMR. |
Integration with Multi-Omics Approaches (Lipidomics, Metabolomics)
The use of Linolenic Acid Ethyl Ester-¹³C₁₈ extends beyond standalone NMR applications and is increasingly being integrated into multi-omics approaches, particularly lipidomics and metabolomics. These fields aim to comprehensively identify and quantify the complete set of lipids (lipidome) and metabolites (metabolome) within a biological system.
In these integrated studies, Linolenic Acid Ethyl Ester-¹³C₁₈ acts as a tracer to follow the dynamic changes in lipid and metabolite profiles in response to various stimuli or conditions. By introducing the ¹³C-labeled ester, researchers can distinguish between pre-existing molecules and those newly synthesized or transformed from the supplied linolenic acid. This is often achieved using mass spectrometry-based techniques, which can differentiate between the ¹²C and ¹³C isotopologues of various molecules. semanticscholar.org
This multi-omics approach provides a systems-level view of metabolism. For instance, after administering Linolenic Acid Ethyl Ester-¹³C₁₈, lipidomics analysis can reveal which lipid species incorporate the ¹³C label, providing insights into lipid remodeling and trafficking. mdpi.com Simultaneously, metabolomics can identify ¹³C-labeled metabolites in other pathways, uncovering interconnected metabolic networks. nih.govscholaris.ca This integrated analysis has been successfully applied to study the effects of other labeled fatty acids on cellular metabolism, highlighting the potential for similar investigations with Linolenic Acid Ethyl Ester-¹³C₁₈. researchgate.netsemanticscholar.org The combination of stable isotope labeling with high-throughput omics technologies offers a powerful strategy to unravel the complex roles of essential fatty acids in health and disease.
Metabolic Pathway Elucidation Using Linolenic Acid Ethyl Ester 13c18 As a Tracer
Investigation of Alpha-Linolenic Acid Metabolism
The use of Linolenic Acid Ethyl Ester-¹³C₁₈ allows for precise tracking of ALA's metabolic fate, providing insights into its transformation into other vital long-chain polyunsaturated fatty acids and its contribution to energy production.
The conversion of ALA to the longer and more unsaturated omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), involves a series of elongation and desaturation reactions. Studies utilizing ¹³C-labeled ALA have been instrumental in quantifying the efficiency of this conversion process. For instance, research in human hepatoma cells incubated with [¹³C]ALA-methylesters demonstrated that the ratio of omega-6 to omega-3 fatty acids significantly impacts the conversion rates. nih.gov A 1:1 ratio of [¹³C]linoleic acid to [¹³C]ALA resulted in the highest conversion of ALA to EPA and DHA. nih.gov
Beyond its role as a precursor for other fatty acids, ALA can also be broken down for energy through beta-oxidation. Isotope tracers like Linolenic Acid Ethyl Ester-¹³C₁₈ are crucial for quantifying the rate of this process. By measuring the appearance of ¹³C in expired carbon dioxide (CO₂), researchers can determine the extent to which ALA is oxidized. researchgate.net Studies in newborn infants given ¹³C-labeled linoleic acid showed that a portion of the fatty acid is oxidized, contributing to the body's energy supply. nih.gov
Carbon flux analysis, a powerful technique that maps the flow of carbon atoms through metabolic networks, heavily relies on stable isotope tracers. nih.govnih.gov By tracking the ¹³C label from Linolenic Acid Ethyl Ester-¹³C₁₈ as it is incorporated into various intermediates of the tricarboxylic acid (TCA) cycle and other pathways, scientists can build detailed models of cellular metabolism. nih.govfrontiersin.org This approach provides a quantitative understanding of how different metabolic pathways are interconnected and regulated.
Cellular Uptake and Intracellular Trafficking in Model Systems
The journey of ALA begins with its uptake into the cell and subsequent transport to different cellular compartments. Studies using labeled fatty acids have shed light on these initial steps. Research on Hep-G2 cells, a human liver cell line, has shown that the uptake of various fatty acids, including linolenic acid, is a linear process over time, with no significant differences observed based on the degree of unsaturation. nih.gov This suggests that the initial uptake is not a limiting factor in the subsequent metabolic fate of these fatty acids.
Once inside the cell, fatty acids are not freely diffusible but are chaperoned by fatty acid-binding proteins (FABPs). dntb.gov.ua These proteins play a crucial role in the intracellular trafficking of fatty acids, directing them towards specific organelles for metabolism, such as the endoplasmic reticulum for elongation and desaturation or the mitochondria for beta-oxidation. dntb.gov.uareactome.org The use of labeled tracers allows for the visualization and quantification of this trafficking, providing insights into how cells manage their lipid pools.
Incorporation into Complex Lipid Classes (e.g., Phospholipids (B1166683), Triglycerides)
After uptake, ALA is esterified and incorporated into more complex lipid molecules, such as phospholipids and triglycerides. Phospholipids are the primary components of cell membranes, while triglycerides serve as a major form of energy storage. By tracing the ¹³C label from Linolenic Acid Ethyl Ester-¹³C₁₈, researchers can determine the rate and extent of its incorporation into these lipid classes.
Studies have shown that once taken up by cells, ALA is readily incorporated into both triglycerides and phospholipids. nih.gov For example, in Hep-G2 cells, treatment with linolenic acid significantly stimulated the synthesis of triglycerides and, to a lesser extent, phospholipids. nih.gov This demonstrates the dynamic nature of lipid metabolism, where dietary fatty acids are rapidly integrated into cellular lipid pools.
Comparative Metabolic Flux Analysis in Distinct Biological Contexts (e.g., cell types, animal models)
The metabolism of ALA can vary significantly depending on the biological context, such as the cell type, tissue, or physiological state of an organism. Linolenic Acid Ethyl Ester-¹³C₁₈ allows for comparative metabolic flux analysis across these different contexts. nih.gov
For example, the metabolic fate of ALA could be compared between healthy and diseased cells, or between different organs in an animal model. In newborn infants, studies with ¹³C-labeled linoleic acid have shown that while the synthesis of long-chain polyunsaturated fatty acids does occur, its contribution to the total plasma pool is relatively small in the first week of life. nih.gov Such comparative studies are essential for understanding the tissue-specific roles of ALA and how its metabolism is altered in various physiological and pathological conditions.
Data Tables
Table 1: Conversion of [¹³C]ALA to EPA and DHA in Human Hepatoma Cells
| Ratio of [¹³C]LA to [¹³C]ALA | % of Recovered [¹³C]ALA Converted to EPA | % of Recovered [¹³C]ALA Converted to DHA |
| 1:1 | 17% | 0.7% |
Data adapted from a study on human hepatoma cells incubated with mixtures of [¹³C]linoleic acid ([¹³C]LA) and [¹³C]alpha-linolenic acid ([¹³C]ALA). nih.gov
Table 2: Fate of ¹³C-Labeled Linoleic Acid in Newborn Infants
| Metabolic Fate | Percentage |
| Oxidized to CO₂ (over 6 hours) | 7.4% ± 0.6% |
| Incorporation into Plasma Phospholipid Linoleic Acid | 97.3% ± 0.8% |
| Conversion to Dihomo-gamma-linolenic Acid | 1.5% ± 0.6% |
| Conversion to Arachidonic Acid | 1.2% ± 0.6% |
Data represents the percentage of the total area under the curve of the investigated n-6 fatty acids in plasma phospholipids over 3 days. nih.gov
Biochemical and Enzymatic Investigations Involving Linolenic Acid Ethyl Ester 13c18
Substrate Specificity of Lipid-Modifying Enzymes
The enzymatic modification of fatty acids is a fundamental process in lipid metabolism. The use of isotopically labeled substrates like Linolenic Acid Ethyl Ester-13C18 is instrumental in delineating the substrate preferences of the enzymes involved.
Desaturases (e.g., Δ5-desaturase, Δ6-desaturase)
Desaturases are key enzymes that introduce double bonds into fatty acid chains, leading to the synthesis of polyunsaturated fatty acids (PUFAs). The metabolism of essential fatty acids like linoleic acid and α-linolenic acid is dependent on the sequential action of desaturases and elongases. While direct studies on the substrate specificity of desaturases for Linolenic Acid Ethyl Ester-13C18 are not extensively documented, research on the broader category of linolenic acid provides foundational knowledge. For instance, Δ6-desaturase is known to act on both linoleic acid (C18:2) and α-linolenic acid (C18:3). The conversion of α-linolenic acid to stearidonic acid (SDA) is a critical step in the biosynthesis of long-chain omega-3 fatty acids. It is plausible that Linolenic Acid Ethyl Ester-13C18 would be recognized as a substrate by these enzymes following its hydrolysis to the free fatty acid form, allowing researchers to trace its conversion to downstream products.
Elongases
Elongases are responsible for extending the carbon chain of fatty acids. Similar to desaturases, the activity of elongases on the ethyl ester form of linolenic acid would likely require prior hydrolysis. Studies on the conversion of oleic acid to DHA in engineered canola have involved the characterization of elongase substrate specificity. These enzymes extend acyl-CoA substrates in the presence of malonyl-CoA. nih.gov Functional characterization of rat elongases, Elovl5 and Elovl2, has shown that while there is some overlap in their substrate specificities, Elovl2 is crucial for the synthesis of docosahexaenoic acid (DHA) from its precursors. nih.gov The use of 13C-labeled substrates in such systems would enable precise measurement of the efficiency of each elongation step.
Esterases and Lipases
Esterases and lipases are hydrolases that catalyze the cleavage and formation of ester bonds. Lipases are a specific class of esterases that act on water-insoluble esters, such as triglycerides and fatty acid ethyl esters. Linolenic Acid Ethyl Ester-13C18 is a direct substrate for these enzymes. Lipase-catalyzed transesterification is a common method for producing fatty acid ethyl esters. nih.gov In a biological context, these enzymes would hydrolyze Linolenic Acid Ethyl Ester-13C18 to release 13C-labeled linolenic acid and ethanol (B145695). The Saccharomyces cerevisiae genes EHT1 and EEB1 encode enzymes that have been shown to possess both medium-chain fatty acid ethyl ester synthesis and hydrolysis capabilities. nih.gov
Enzyme Kinetics and Reaction Mechanism Studies
Research on the enzymatic ethanolysis of borage oil to produce fatty acid ethyl esters using immobilized lipases has investigated the reaction kinetics. mdpi.com For example, the immobilization of Thermomyces lanuginosus lipase (B570770) (TLL) on hydrophobic supports has been shown to yield highly active biocatalysts for this purpose. mdpi.com The kinetics of such reactions are influenced by factors like enzyme loading, temperature, and substrate concentration. mdpi.com
In the context of biohydrogenation by rumen bacteria, kinetic studies have been performed on linolenic acid. These studies have shown that the biohydrogenation of α-linolenic acid is faster than that of linoleic acid, with its isomerization being a particularly rapid step. frontiersin.org The use of Linolenic Acid Ethyl Ester-13C18 in such kinetic studies would allow for a more precise determination of the rates of individual steps in the biohydrogenation pathway.
Modulation of Intracellular Signaling Pathways in Cellular Models
Fatty acid ethyl esters, including linolenic acid ethyl ester (LAEE), are known to be non-oxidative metabolites of ethanol and have been shown to exert biological effects by modulating intracellular signaling pathways.
A significant study demonstrated that LAEE stimulates mitogen-activated protein kinase (MAPK) and cyclin signaling in hepatic stellate cells (HSCs). nih.gov Treatment of HSCs with LAEE led to an increase in the expression of cyclin E and the activity of the cyclin E/CDK2 complex, which are crucial for cell proliferation. nih.gov Furthermore, LAEE was found to activate the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. nih.gov These signaling events may contribute to the pathogenic effects observed in chronic ethanol consumption, such as hepatic fibrogenesis. nih.gov In another study, α-linolenic acid ethyl ester was shown to increase cyclin E levels and the activity of Cdk2/cyclin E, ERK, and JNK in hepatic stellate cells at a concentration of 50 μM. caymanchem.com The use of Linolenic Acid Ethyl Ester-13C18 in such experiments would facilitate the tracing of its uptake and metabolism within the cells, correlating its presence with the observed signaling changes.
Table 1: Effect of Linolenic Acid Ethyl Ester (LAEE) on Signaling Molecules in Hepatic Stellate Cells
| Signaling Molecule | Effect of LAEE Treatment | Reference |
| Cyclin E | Increased expression | nih.gov |
| Cyclin E/CDK2 | Increased activity | nih.gov |
| ERK | Increased activity | nih.gov |
| JNK | Increased activity | nih.gov |
This table is based on data from studies on unlabeled linolenic acid ethyl ester.
Biohydrogenation Pathways (e.g., in microbial systems)
The biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of ruminant animals is a complex process involving a series of isomerization and reduction reactions. The use of 13C-labeled fatty acids has been pivotal in elucidating these intricate pathways.
Studies using 13C-labeled α-linolenic acid have revealed that its biohydrogenation is more complex than previously thought. It has been shown that mixed ruminal microbes can convert linolenic acid into several conjugated linoleic acid (CLA) isomers. nih.gov After a 48-hour incubation period, a significant enrichment of eight different CLA isomers was observed, indicating their direct origin from linolenic acid. nih.gov
The primary steps in the biohydrogenation of α-linolenic acid involve isomerization to a conjugated linolenic acid (CLnA), followed by a series of reductions. frontiersin.org Research has identified various intermediates in this pathway, and it has been noted that different dietary conditions can shift the predominant biohydrogenation routes. researchgate.net For instance, a new biohydrogenation product of α-linolenic acid, t9,c12,c15-C18:3, has been identified in in vitro rumen fermentation studies. mdpi.com
Table 2: Enriched Isomers from 13C-Linolenic Acid Biohydrogenation
| Isomer Type | Specific Isomers | Enrichment Level | Reference |
| Conjugated Linoleic Acid (CLA) | cis-10, cis-12 | Highest enrichment (21.7%) | nih.gov |
| cis-9, cis-11 | 20.1% to 21.1% | nih.gov | |
| trans-8, trans-10 | 20.1% to 21.1% | nih.gov | |
| Other 5 isomers (including cis-9, trans-11) | <15.0% | nih.gov | |
| Nonconjugated and partially conjugated 18:2 and 18:3 isomers | Multiple isomers | Enriched during 48h incubation | nih.gov |
This table is based on data from studies using 13C-labeled linolenic acid.
Applications in in Vitro and Ex Vivo Biological Systems
Mammalian Cell Culture Models
Stable isotope tracers are fundamental tools for analyzing fatty acid metabolism in cultured mammalian cells. researchgate.net By introducing Linolenic Acid Ethyl Ester-¹³C₁₈ into the culture medium, researchers can trace the metabolic fate of the linolenic acid backbone. This approach helps determine the relative contributions of exogenous fatty acid uptake versus de novo synthesis to the total cellular lipid pool. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to analyze the ¹³C incorporation into various fatty acids and complex lipids over time, providing a detailed picture of metabolic fluxes. researchgate.netnih.gov
In the context of liver pathobiology, fatty acid ethyl esters (FAEEs) are recognized as non-oxidative metabolites of ethanol (B145695) that can contribute to cellular injury. Studies using unlabeled Linolenic Acid Ethyl Ester (LAEE) have shown that it exerts pro-mitogenic and activating effects on hepatic stellate cells (HSCs), the primary cell type involved in liver fibrosis. nih.gov LAEE treatment has been demonstrated to increase the expression of Cyclin E and the activity of the Cyclin E/CDK2 complex, which promotes cell proliferation. nih.gov Furthermore, it stimulates key intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which are implicated in cellular activation and fibrogenesis. nih.gov
The use of Linolenic Acid Ethyl Ester-¹³C₁₈ in hepatocyte and HSC co-culture models would allow researchers to trace the ester's direct metabolic effects. By tracking the ¹³C label, investigators can determine the rate of its hydrolysis to ¹³C-linolenic acid and its subsequent incorporation into cellular lipid pools, such as triacylglycerols and phospholipids (B1166683). This tracing can reveal how LAEE contributes to lipid accumulation (steatosis) in hepatocytes and provides the building blocks for signaling lipids in HSCs that drive fibrogenic processes. nih.govijcimr.org
Table 1: Observed Effects of Linolenic Acid Ethyl Ester (LAEE) on Hepatic Stellate Cells (HSCs)
| Signaling Pathway/Process | Observed Effect | Implication |
|---|---|---|
| Cell Proliferation | Increased Cyclin E Expression and Cyclin E/CDK2 Activity | Promotes HSC proliferation (promitogenic effect) |
| MAP Kinase Pathways | Increased ERK and JNK Activity | Activation of AP-1 dependent gene expression |
| Cell Activation | General activating effects | Contributes to the progression of hepatic fibrogenesis |
This table summarizes findings from studies on unlabeled LAEE, which form the basis for proposed tracer studies using the ¹³C-labeled compound. nih.gov
The intestinal epithelium is another critical interface where FAEEs can exert significant biological effects. Research using three-dimensional cultures of Caco-2 cells, a human intestinal epithelial cell line, has shown that FAEEs like ethyl oleate (B1233923) and ethyl palmitate can induce barrier dysfunction. nih.govplos.org These esters cause a dose-dependent increase in epithelial permeability, which is associated with the disruption and reduced protein levels of key tight junction proteins, including zonula occludens-1 (ZO-1) and occludin. nih.govplos.org The underlying mechanism appears to involve the generation of intracellular reactive oxygen species (ROS), as the effects can be partially mitigated by antioxidants. nih.gov Notably, these changes occur without compromising cell viability or altering cellular ATP levels. plos.org
Employing Linolenic Acid Ethyl Ester-¹³C₁₈ in such models would enable precise tracking of its uptake and metabolism in relation to barrier dysfunction. Researchers could quantify its incorporation into the phospholipids of epithelial cell membranes, potentially altering membrane fluidity and the localization of tight junction proteins. nih.gov Furthermore, the ¹³C label can be traced through metabolic pathways to determine if its metabolism directly correlates with the observed increase in oxidative stress. nih.gov
Table 2: Effects of Fatty Acid Ethyl Esters (FAEEs) on an In Vitro Intestinal Epithelial Barrier Model
| Parameter | Observation | Method of Measurement |
|---|---|---|
| Epithelial Permeability | Dose-dependently increased | Paracellular flux of FITC-dextran |
| Tight Junction Proteins (ZO-1, Occludin) | Disrupted localization and decreased protein levels | Immunofluorescence and cell-based ELISA |
| Intracellular Oxidative Stress | Increased | Dichlorofluorescein assay |
| Cell Viability | No significant change | Lactate dehydrogenase (LDH) release |
| Cellular ATP Levels | No significant change | Luciferase-driven bioluminescence |
This table summarizes findings from studies on ethyl oleate and ethyl palmitate in Caco-2 cells, which are indicative of the potential effects of other FAEEs like Linolenic Acid Ethyl Ester. nih.govplos.org
Tissue Explant and Organ Perfusion Studies
Tissue explant models offer a bridge between single-cell cultures and in vivo systems, maintaining the complex, three-dimensional architecture and cellular heterogeneity of the original tissue. Studies using human placental explants have successfully employed ¹³C-labeled fatty acids to investigate lipid processing and metabolism. nih.gov In these experiments, explants were treated with stable isotope-labeled fatty acids, and their incorporation into various lipid classes, such as phosphatidylcholines and triacylglycerols, was quantified over time. nih.gov This approach revealed that the metabolic partitioning of fatty acids into different lipid reservoirs is dependent on the specific fatty acid supplied. nih.gov
Applying this methodology, Linolenic Acid Ethyl Ester-¹³C₁₈ could be used in perfusion studies of organs like the liver or intestine. This would allow for the investigation of its absorption, hydrolysis, and subsequent metabolic fate in a physiologically relevant context. Researchers could trace the distribution of the ¹³C label across different cell types within the tissue (e.g., hepatocytes vs. endothelial cells in the liver) and determine its rate of incorporation into storage lipids versus structural membrane lipids, providing a dynamic view of its organ-level metabolism.
Microbial and Plant System Investigations
The metabolism of fatty acids is a fundamental process across different kingdoms of life. In certain marine bacteria, such as Shewanella, alpha-linolenic acid serves as a precursor for the biosynthesis of eicosapentaenoic acid (EPA). wikipedia.org Using Linolenic Acid Ethyl Ester-¹³C₁₈, after its hydrolysis to ¹³C-alpha-linolenic acid, would enable the detailed tracing of this conversion pathway, identifying key enzymatic steps and metabolic intermediates. Such studies are crucial for understanding microbial lipid metabolism and for potential biotechnological applications in producing valuable long-chain polyunsaturated fatty acids. isotope.com
In plant systems, linolenic acid is a major component of membrane lipids and seed oils. While animal cells cannot synthesize linolenic acid, plant cells can. sigmaaldrich.com Introducing Linolenic Acid Ethyl Ester-¹³C₁₈ to plant cell cultures or tissues would serve as a valuable tool to study the kinetics of its uptake, hydrolysis, and integration into plant-specific lipids. It would allow researchers to investigate the dynamics of fatty acid remodeling in membranes and the pathways of its elongation and desaturation, which are central to plant development and stress responses.
Kinetic Analysis in Isolated Cellular Fractions
To understand the precise biochemical mechanisms of metabolism, researchers often turn to studies on isolated cellular fractions, such as mitochondria, microsomes, and cytosol. This subcellular fractionation allows for the kinetic analysis of specific enzymatic pathways without the complexity of whole-cell regulation. Pulse-chase experiments using stable isotope tracers are a powerful technique for this purpose. youtube.com
Linolenic Acid Ethyl Ester-¹³C₁₈ can be introduced to these isolated fractions to measure the kinetics of specific metabolic events. For example:
In the cytosol: The rate of ester hydrolysis by carboxylesterases to yield ¹³C-linolenic acid and ethanol can be determined.
In the endoplasmic reticulum (microsomal fraction): The kinetics of ¹³C-linolenic acid activation to ¹³C-linolenoyl-CoA and its subsequent incorporation into triacylglycerols and phospholipids can be measured.
In mitochondria: The rate of transport and subsequent β-oxidation of ¹³C-linolenic acid can be quantified by measuring the production of ¹³C-labeled acetyl-CoA. nih.gov
These kinetic analyses provide absolute flux rates for specific metabolic pathways, offering a quantitative understanding of how cells process Linolenic Acid Ethyl Ester at the subcellular level. nih.gov
Role in Model Organism Research Non Human Animal Studies
Tracing of Lipid Disposition and Turnover in Animal Models (e.g., rodents)
Stable isotope tracers are instrumental in mapping the whole-body distribution and metabolism of essential fatty acids. nih.gov By administering ¹³C-labeled linolenic acid ethyl ester to animal models like rats, researchers can track its absorption, distribution to various tissues, and eventual turnover.
In a study using a similar stable isotope tracer (deuterated α-linolenic acid) in rats, the disposition of the fatty acid was monitored over time across 25 different tissues. nih.gov The highest concentrations of the labeled precursor were found in the plasma, stomach, and spleen at early time points (around 4 hours). nih.gov Most other internal organs and red blood cells reached their maximum concentration at approximately 8 hours. nih.gov This time-course data suggests that the liver is a central site for the metabolism of essential fatty acids, though local metabolism in other tissues cannot be excluded. nih.gov
Over a longer period, specific tissues were shown to accumulate distinct metabolites. The brain, spinal cord, heart, testis, and eye progressively accumulated docosahexaenoic acid (DHA), a key long-chain omega-3 fatty acid derived from linolenic acid. nih.gov In contrast, the skin primarily accumulated arachidonic acid, an omega-6 fatty acid. nih.gov
Ultimately, a significant portion of the administered labeled fatty acid is either catabolized for energy or excreted. Research indicates that approximately 16-18% of the initial dose is eventually stored in tissues, with the main storage sites being adipose tissue, skin, and muscle. nih.gov The remainder, about 78%, is believed to be catabolized or otherwise eliminated from the body. nih.gov This type of detailed tracking provides a quantitative understanding of how dietary linolenic acid is utilized and partitioned throughout the body.
Table 1: Tissue Distribution and Retention of Labeled Linolenic Acid in Rats
| Parameter | Finding | Tissues Involved | Citation |
|---|---|---|---|
| Peak Concentration (Early) | Highest levels at ~4 hours post-administration | Plasma, Stomach, Spleen | nih.gov |
| Peak Concentration (Later) | Highest levels at ~8 hours post-administration | Internal Organs, Red Blood Cells | nih.gov |
| Long-Term Accumulation | Progressive buildup of DHA | Brain, Spinal Cord, Heart, Testis, Eye | nih.gov |
| Total Tissue Retention | ~16-18% of initial dose | Adipose Tissue, Skin, Muscle | nih.gov |
| Catabolism/Excretion | ~78% of initial dose | Not specified | nih.gov |
Data derived from studies using stable isotope-labeled linolenic acid.
Investigation of Nutritional Fatty Acid Interconversions in Animal Models
A key application of Linolenic Acid Ethyl Ester-¹³C₁₈ is in studying the conversion of α-linolenic acid (ALA) into its longer-chain, more biologically active derivatives, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govresearchgate.net This conversion process is vital, as the beneficial effects of omega-3 fatty acids are often attributed to EPA and DHA.
Studies in rats have demonstrated this metabolic pathway effectively. When the diet of rats was supplemented with ethyl esters derived from linseed oil (a rich source of ALA), significant changes were observed in the fatty acid profiles of their blood serum and erythrocytes. nih.govmdpi.com Compared to control groups, the supplemented animals showed marked increases in the levels of ALA, EPA, and DHA. nih.gov
For instance, in one study, supplementation with linseed oil ethyl esters led to an increase in ALA content in erythrocytes by 60-120%, EPA by 80%, and DHA by 41-60% compared to the control group. nih.gov The presence of ¹³C-labeled EPA and DHA in tissues and blood following administration of ¹³C-labeled ALA provides direct evidence and quantification of this interconversion. nih.gov Tracer studies have shown that approximately 6% of the administered labeled ALA is elongated and desaturated into these longer-chain fatty acids and subsequently stored, primarily in muscle and adipose tissue. nih.gov
The efficiency of this conversion can be influenced by dietary factors, such as the ratio of omega-6 to omega-3 fatty acids. mdpi.com Using stable isotope tracers allows researchers to precisely quantify the rate of this conversion under different nutritional conditions, providing valuable information for dietary recommendations and understanding nutrient interactions. nih.gov
Table 2: Interconversion of α-Linolenic Acid (ALA) in Animal Models
| Product | Conversion Rate / Observation | Tissue Location | Citation |
|---|---|---|---|
| Long-chain PUFAs | ~6.0% of administered ALA is elongated/desaturated | Muscle, Adipose Tissue | nih.gov |
| Eicosapentaenoic Acid (EPA) | 80% increase in erythrocytes with ethyl ester diet | Erythrocytes | nih.gov |
| Docosahexaenoic Acid (DHA) | 41-60% increase in erythrocytes with ethyl ester diet | Erythrocytes | nih.gov |
Findings are based on studies supplementing animal diets with ALA-rich oils or their ethyl esters.
Characterization of Lipid Homeostasis Perturbations in Disease Models (Non-Human)
Stable isotope-labeled fatty acids are invaluable tools for investigating how lipid metabolism is altered in various disease states. nih.govckisotopes.com By using Linolenic Acid Ethyl Ester-¹³C₁₈ in non-human disease models, scientists can gain deeper insights into the mechanisms underlying lipid-related pathologies like non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. nih.govnih.gov
For example, researchers can induce a metabolic perturbation in an animal model and then use the ¹³C tracer to follow the resulting changes in fatty acid pathways. isotope.com In one experimental design, mice were treated with an inhibitor of the microsomal triglyceride transfer protein (MTP), which disrupts the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, mimicking aspects of certain metabolic diseases. ckisotopes.com The subsequent administration of a ¹³C-labeled fatty acid allowed for precise measurement of its incorporation into various lipid pools, revealing the impact of the MTP inhibition on lipid synthesis and transport. ckisotopes.comisotope.com
This technique enables the distinction between fatty acids originating from the diet, from de novo synthesis (the creation of new fatty acids), or from the breakdown of stored fats. nih.gov This is particularly useful in studying conditions of lipotoxicity, where an excess of fatty acids can lead to cellular damage. By tracing the path of ¹³C-labeled linolenic acid, researchers can determine how specific fatty acids contribute to the accumulation of harmful lipid species in disease models. nih.gov Studies in essential fatty acid-deficient guinea pigs, a model for a disrupted epidermal barrier, have also utilized related dietary interventions to trace the restoration of lipid metabolism. nih.gov
Future Directions and Emerging Research Avenues
Integration with Advanced Imaging Techniques
The synergy between Linolenic Acid Ethyl Ester- 13C18 and advanced imaging modalities, particularly Magnetic Resonance Spectroscopic Imaging (MRSI) for 13C tracers, represents a powerful frontier in metabolic research. MRSI allows for the non-invasive, spatial mapping of metabolites within tissues, and when combined with 13C-labeled tracers, it can visualize the metabolic fate of specific molecules in real-time.
Recent advancements have demonstrated the feasibility of using 13C-labeled substrates to probe metabolic activity in various contexts, including cancer. For instance, studies have utilized 13C-labeled glucose to map its conversion into lactate, providing insights into the Warburg effect in tumors. Similarly, the use of hyperpolarized 13C-labeled compounds has significantly enhanced the sensitivity of MRSI, enabling the detection of metabolic fluxes that were previously unobservable. The application of this compound in such imaging studies could provide a dynamic picture of fatty acid uptake, storage, and utilization in different organs and disease states.
Key Research Findings:
| Research Area | Key Finding | Potential Impact with this compound |
| Cancer Metabolism | 13C-SpaceM, a single-cell method, has been developed to reveal the heterogeneity of de novo fatty acid synthesis in cancer by tracing 13C isotopes. nih.gov | Enables detailed, spatially resolved tracking of linolenic acid metabolism within tumors and the tumor microenvironment, potentially identifying new therapeutic targets. |
| Fatty Acid Oxidation | Tracing of 13C-labeled fatty acids has revealed distinct oxidation pathways in proliferative versus oxidative cells. nih.gov | Allows for the investigation of how linolenic acid contributes to cellular energy production and biosynthetic processes under different physiological and pathological conditions. |
| Placental Lipid Metabolism | Studies with 13C-labeled fatty acids have shown that the metabolic partitioning of fatty acids into different lipid reservoirs in the placenta is dependent on the specific fatty acid. nih.gov | Can elucidate the specific role of linolenic acid in fetal development and how its metabolism might be altered in pregnancy-related complications. nih.gov |
Development of Novel Isotope-Labeled Probes
The development of novel isotope-labeled probes, including derivatives and modifications of this compound, is a critical area of ongoing research. The aim is to create a diverse toolkit of tracers that can interrogate specific aspects of lipid metabolism with greater precision. isotope.com This includes synthesizing probes with labels at different positions within the fatty acid chain to track specific enzymatic reactions or creating probes with additional functional groups for targeted delivery or enhanced detection.
The commercial availability of a variety of stable isotope-labeled lipids is expanding, providing researchers with more tools for their investigations. isotope.com The synthesis of custom-labeled compounds allows for tailored experimental designs to answer specific biological questions. isotope.com
Computational Modeling and Systems Biology Approaches for Metabolic Networks
The vast amount of data generated from studies using this compound necessitates the use of computational modeling and systems biology to interpret the findings in the context of entire metabolic networks. diva-portal.org These approaches allow researchers to integrate data from lipidomics, transcriptomics, and proteomics to construct comprehensive models of lipid metabolism. fwlaboratory.org
By tracing the flow of 13C atoms from linolenic acid through various metabolic pathways, researchers can quantify flux rates and identify key regulatory nodes. physiology.org This "deep labeling" approach provides a global view of how cells utilize this essential fatty acid and how these processes are perturbed in disease. nih.gov Computational models can then be used to simulate the effects of genetic or pharmacological interventions, guiding the development of new therapeutic strategies. physiology.org
Examples of Research Applications:
Metabolic Flux Analysis (MFA): Using 13C-MFA with labeled fatty acids to quantify the relative contributions of different substrates to energy metabolism in the heart. physiology.org
Lipidome-wide 13C Flux Analysis: A method to determine the turnover rates of individual phospholipid and acylglycerol species by tracing the incorporation of 13C from labeled glucose. nih.gov This approach could be adapted using this compound to directly measure the turnover of linolenic acid-containing lipids.
Investigating Lipotoxicity: Utilizing stable isotope-labeled fatty acids to understand their roles in inducing cellular stress and apoptosis. mdpi.com
High-Throughput Screening Methodologies for Lipid Modulators
The development of high-throughput screening (HTS) methodologies that incorporate stable isotope labeling is a promising avenue for discovering new drugs that modulate lipid metabolism. By using this compound in cell-based assays, researchers can rapidly screen large libraries of compounds for their ability to alter the uptake, storage, or metabolism of this fatty acid.
Mass spectrometry-based lipidomics platforms are becoming increasingly capable of high-throughput analysis, making them suitable for large-scale screening experiments. nih.gov These methods can provide detailed information on how a particular compound affects the entire lipid profile of a cell, not just the metabolism of the labeled tracer. This comprehensive view is crucial for identifying compounds with specific and desired effects on lipid metabolism. The integration of fluorescent nucleotide analogs and other advanced techniques is also paving the way for innovative HTS approaches. acs.org
Q & A
Q. What statistical approaches resolve discrepancies between predicted and observed effects of Linolenic Acid Ethyl Ester-13C18 in lipid oxidation studies?
-
Methodological Answer : Apply multivariate regression models (e.g., Knothe’s BAPE index) to correlate oxidation rates with ester composition. For example, use the equation:
where MUFAEE is monounsaturated ethyl esters and BAPE accounts for bis-allylic positions. Validate models via controlled oxidation assays and kinetic profiling .
Q. What protocols minimize cross-contamination in simultaneous quantification of 13C-labeled and endogenous fatty acid ethyl esters?
- Methodological Answer : Use chromatographic separation (e.g., reverse-phase HPLC with C18 columns) to resolve isotopic analogs. Apply isotopic peak deconvolution algorithms in MS software. Include blank runs and solvent controls to detect carryover. Optimize column conditioning between runs to eliminate residual traces .
Q. How can researchers optimize reaction conditions for enzymatic synthesis of Linolenic Acid Ethyl Ester-13C18 to achieve >95% yield?
- Methodological Answer : Use a two-step enzymatic process: (1) Hydrolyze triglycerides with lipase (e.g., Candida antarctica) to release 13C18-labeled linolenic acid, and (2) esterify with ethanol under anhydrous conditions. Monitor reaction progress via TLC and optimize parameters (pH 7.5, 40°C, 48h). Purify via vacuum distillation and confirm yield via GC-FID .
Data Analysis and Validation Questions
Q. How should researchers validate the accuracy of isotopic enrichment data for Linolenic Acid Ethyl Ester-13C18?
- Methodological Answer : Perform isotopic ratio mass spectrometry (IRMS) to measure 13C/12C ratios. Compare results with certified reference materials (CRMs) from authoritative sources (e.g., NIST). Cross-validate using nuclear magnetic resonance (NMR) to confirm positional 13C labeling .
Q. What strategies mitigate batch-to-batch variability in 13C18-labeled ester synthesis?
- Methodological Answer : Standardize precursor sourcing (e.g., 13C18-linolenic acid from TRC Chemicals) and reaction conditions (temperature, solvent purity). Implement quality control (QC) protocols, including GC-MS purity checks and isotopic enrichment assays for each batch. Document deviations using statistical process control (SPC) charts .
Experimental Design Considerations
Q. How to design tracer studies investigating the metabolic fate of Linolenic Acid Ethyl Ester-13C18 in vivo?
- Methodological Answer : Administer 13C18-labeled ester via controlled diets or intravenous injection. Use LC-MS/MS to track isotopic incorporation into lipid pools (e.g., phospholipids, cholesteryl esters). Normalize data to baseline isotopic abundance and correct for natural 13C using parallel control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
